2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol
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Overview
Description
2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated benzyl group, an imino-methyl linkage, and a benzenediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated benzyl precursor This precursor is then reacted with a phenylethylamine derivative under specific conditions to form the imino-methyl linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The benzenediol moiety can be oxidized to form quinones.
Reduction: The imino-methyl linkage can be reduced to form amines.
Substitution: The chlorinated and fluorinated benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones derived from the benzenediol moiety.
Reduction: Amines derived from the imino-methyl linkage.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features may allow it to interact with DNA or proteins, potentially leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol
- 2-(2-Fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol
- 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-methylphenyl)imino]methyl}-1,3-benzenediol
Uniqueness
2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the imino-methyl and benzenediol moieties provides a distinctive set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-4-(1-phenylethyliminomethyl)benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO2/c1-14(15-6-3-2-4-7-15)25-13-16-10-11-21(26)18(22(16)27)12-17-19(23)8-5-9-20(17)24/h2-11,13-14,26-27H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDOWJCCMQWKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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